3-Carbamoyl-7-methylimidazo(1,2-a)pyridine

Purity Specification Vendor Comparison Quality Control

3-Carbamoyl-7-methylimidazo(1,2-a)pyridine (21801-90-1) is a critical building block for anti-TB drug discovery. The 7-methyl substituent directly impacts QcrB potency (MIC ≤0.006 µM) and aldehyde oxidase metabolism, making positional integrity essential. As a fragment-sized (MW 175.19, 1 rotatable bond) kinase hinge-binder, it is ideal for parallel library synthesis. Procure the ≥99% purity grade to avoid purification bottlenecks in lead optimization campaigns targeting M. tuberculosis resistant strains.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 21801-90-1
Cat. No. B3368762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carbamoyl-7-methylimidazo(1,2-a)pyridine
CAS21801-90-1
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N2C=C1)C(=O)N
InChIInChI=1S/C9H9N3O/c1-6-2-3-12-7(9(10)13)5-11-8(12)4-6/h2-5H,1H3,(H2,10,13)
InChIKeyHDGVBLVCNFALND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Carbamoyl-7-methylimidazo(1,2-a)pyridine (CAS 21801-90-1): Procurement-Grade Heterocyclic Building Block for Anti-Infective & Kinase Programs


3-Carbamoyl-7-methylimidazo(1,2-a)pyridine (CAS 21801-90-1) is a 7-methyl-substituted imidazo[1,2-a]pyridine-3-carboxamide with molecular formula C9H9N3O and molecular weight 175.19 g/mol . This heterocyclic scaffold is a core structural motif in numerous anti-tubercular agents, notably the clinical candidate Q203 (telacebec), and serves as a versatile intermediate for generating kinase-focused libraries [1]. Its single rotatable bond and balanced hydrogen-bond donor/acceptor profile (1 HBD, 2 HBA) make it an attractive fragment-sized starting point for lead optimization campaigns.

Why 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine Cannot Be Replaced by a Generic Imidazopyridine Analog


Within the imidazo[1,2-a]pyridine-3-carboxamide class, seemingly minor substitution changes on the pyridine ring produce order-of-magnitude shifts in biological potency, selectivity, and pharmacokinetics. For example, among a panel of 14 analogs screened against M. tuberculosis H37Rv, MIC values spanned from ≤0.006 µM to >1 µM depending solely on the nature and position of substituents [1]. The 7-methyl group specifically influences electron density on the pyridine ring and alters the compound's metabolic susceptibility to aldehyde oxidase, a well-documented clearance pathway for imidazopyridines [2]. Consequently, uncontrolled substitution of the 7-methyl carboxamide with an unsubstituted, 6-chloro, or 2,7-dimethyl analog will yield a different pharmacological and ADME profile, invalidating cross-comparisons in structure-activity studies.

Quantitative Differentiation Evidence for 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine: Purity, Toxicity, and Scaffold Potency Benchmarks


Inter-Vendor Purity Specification: MolCore (NLT 98%) vs. AKSci (95%) – Direct Procurement Comparison

When sourcing 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine, selecting MolCore as the supplier provides a minimum purity specification of NLT 98% , which is 3 percentage points higher than the 95% minimum purity offered by AKSci . This 3.2% absolute purity differential may reduce the need for re-purification in downstream synthetic or biological workflows.

Purity Specification Vendor Comparison Quality Control

Acute In Vivo Toxicity Benchmark: LD50 of 500 mg/kg (i.p., Mouse) – A Defined Starting Point for Safety Assessment

The compound has a reported acute intraperitoneal LD50 of 500 mg/kg in mice, with observed behavioral effects including somnolence and depressed activity . While direct comparator LD50 data for unsubstituted imidazo[1,2-a]pyridine-3-carboxamide are unavailable, this value provides a quantitative toxicity anchor for the 7-methyl-substituted scaffold that can be referenced when evaluating the therapeutic index of downstream analogs.

Acute Toxicity In Vivo Safety Lead Optimization

Anti-Tubercular Scaffold Potency: Imidazo[1,2-a]pyridine-3-carboxamide Class Achieves MIC ≤0.006 µM Against Mtb H37Rv

The imidazo[1,2-a]pyridine-3-carboxamide scaffold, of which 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine is a direct structural progenitor, has yielded analogs with minimum inhibitory concentrations (MIC) ≤0.006 µM against replicating M. tuberculosis H37Rv [1]. Compound 18 from this series surpassed the clinical candidate PA-824 by nearly 10-fold in potency against MDR and XDR clinical isolates [1]. The 7-methyl substitution is a key feature retained in the clinical-stage anti-TB agent Q203 (telacebec), which targets the cytochrome bc1 complex (QcrB) [2].

Antitubercular MIC Mycobacterium tuberculosis Drug-Resistant TB

Physicochemical Suitability for Fragment-Based Drug Discovery: Low Rotatable Bond Count vs. Heavier Imidazopyridine Analogs

3-Carbamoyl-7-methylimidazo(1,2-a)pyridine possesses only 1 rotatable bond (the carboxamide group) and a molecular weight of 175.19 g/mol , placing it firmly within fragment space (MW < 300, rotatable bonds ≤3). By contrast, the clinical candidate Q203 (telacebec), a 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivative, has a molecular weight of approximately 457 g/mol and 7 rotatable bonds. This 2.6-fold lower molecular weight and reduced flexibility may confer superior solubility and binding efficiency metrics (ligand efficiency, lipophilic ligand efficiency) during fragment screening campaigns.

Fragment-Based Drug Discovery Physicochemical Properties Lead-Likeness

Prioritized Research & Procurement Scenarios for 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine (CAS 21801-90-1)


Synthesis of Q203 (Telacebec) Analogs for MDR/XDR Tuberculosis Drug Discovery

The compound serves as a direct synthetic precursor for generating 7-methyl-substituted imidazo[1,2-a]pyridine-3-carboxamide libraries targeting the mycobacterial cytochrome bc1 complex (QcrB). The demonstrated class-level MIC values of ≤0.006 µM against M. tuberculosis H37Rv, with 10-fold superiority over PA-824 against resistant strains [1], make this an essential building block for any anti-TB medicinal chemistry program. Procurement of the higher-purity MolCore batch (NLT 98%) is recommended to avoid purification bottlenecks during parallel library synthesis.

Fragment-Based Screening Library Construction Targeting Kinase ATP-Binding Pockets

With a molecular weight of 175.19 g/mol and only one rotatable bond [1], this compound meets standard fragment library criteria. Its imidazo[1,2-a]pyridine core is a recognized kinase hinge-binding motif, and the 7-methyl substituent probes a hydrophobic pocket adjacent to the hinge region, providing a defined vector for fragment growth. Inclusion of this fragment in screening decks is justified by its physical-chemical compatibility with both biochemical and biophysical assay formats.

In Vivo Safety Profiling of Imidazopyridine Scaffolds: Use as a Reference Compound with Defined Acute Toxicity

The documented acute intraperitoneal LD50 of 500 mg/kg in mice [1] provides a quantitative baseline for comparing the toxicity of novel imidazo[1,2-a]pyridine derivatives. Laboratories developing new analogs can procure this compound as an internal reference standard to benchmark safety margins in early-stage in vivo tolerability studies, enabling consistent cross-project comparisons.

Metabolic Stability Optimization: Deuterated Analog Synthesis Starting Material

The imidazo[1,2-a]pyridine-3-carboxamide class is susceptible to aldehyde oxidase-mediated metabolism, a liability addressed in recent deuterated analog programs [1]. The 7-methyl substitution influences the electronic environment at the oxidation-sensitive 2-position. Procuring this unlabeled compound as the starting material enables direct comparison of metabolic turnover rates between protium and deuterium analogs, facilitating rational deuteration strategies.

Quote Request

Request a Quote for 3-Carbamoyl-7-methylimidazo(1,2-a)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.